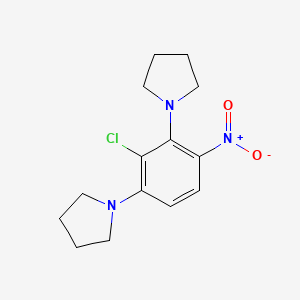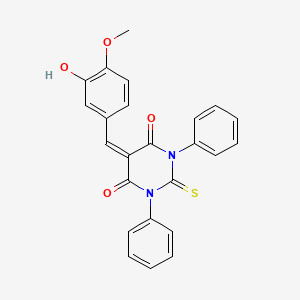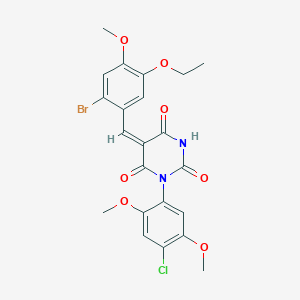
1,1'-(2-chloro-4-nitro-1,3-phenylene)dipyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(2-chloro-4-nitro-1,3-phenylene)dipyrrolidine, commonly known as CNPDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CNPDP is a member of the dipyrrolidine family of compounds and is known for its unique structural and chemical properties.
Applications De Recherche Scientifique
CNPDP has potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, CNPDP has been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases. In drug discovery, CNPDP has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In materials science, CNPDP has been studied for its potential as a building block for the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of CNPDP is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. CNPDP has been shown to inhibit the activity of various kinases and other enzymes involved in cell signaling, which can lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CNPDP has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis (programmed cell death) in cancer cells, and the modulation of various signaling pathways involved in cancer progression. CNPDP has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CNPDP has several advantages for lab experiments, including its high purity and stability, which make it a reliable and consistent research tool. However, CNPDP also has several limitations, including its low solubility in water and other solvents, which can make it difficult to work with in certain experimental settings. Additionally, CNPDP can be expensive to synthesize, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on CNPDP, including the development of new synthetic methods for the compound, the identification of new therapeutic applications for CNPDP, and the investigation of its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further research is needed to fully elucidate the mechanism of action of CNPDP and to optimize its efficacy and safety profiles for potential clinical use.
Conclusion:
In conclusion, CNPDP is a unique and promising compound with potential applications in various areas of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CNPDP is needed to fully realize its potential as a therapeutic agent and research tool.
Méthodes De Synthèse
CNPDP can be synthesized through a multi-step process that involves the reaction of 2-chloro-4-nitroaniline with 2,2'-bis(2-pyrrolidinyl)propane in the presence of a catalyst such as palladium on carbon. The resulting product is then purified through a series of recrystallization steps to obtain pure CNPDP. The synthesis of CNPDP is a complex process that requires careful attention to detail and precise control of reaction conditions to ensure the formation of the desired product.
Propriétés
IUPAC Name |
1-(2-chloro-4-nitro-3-pyrrolidin-1-ylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-13-11(16-7-1-2-8-16)5-6-12(18(19)20)14(13)17-9-3-4-10-17/h5-6H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAGGFZCBJTHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=C(C=C2)[N+](=O)[O-])N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2,4-dichloro-6-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5196163.png)
![4-methyl-4-{[3-(1-methyl-1-piperidiniumyl)propanoyl]amino}tetrahydro-3-thiophenesulfonate 1,1-dioxide](/img/structure/B5196170.png)
![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5196175.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(5-ethyl-2-furyl)methyl]piperidine](/img/structure/B5196176.png)
![5-[(2-chlorophenoxy)methyl]-1H-tetrazole](/img/structure/B5196187.png)

![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-methyl-2-propen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5196220.png)
![potassium 4-[2-(2,3-dihydro-1H-inden-1-ylidene)hydrazino]benzenesulfonate](/img/structure/B5196228.png)
![N-(2-bromophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5196234.png)
![7-bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B5196237.png)
![2-(4-chlorophenyl)-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5196249.png)
![N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5196256.png)
![6-chloro-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5196261.png)
